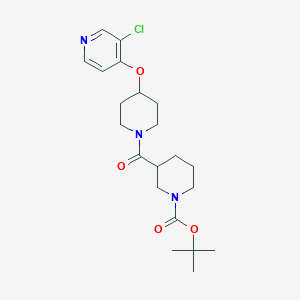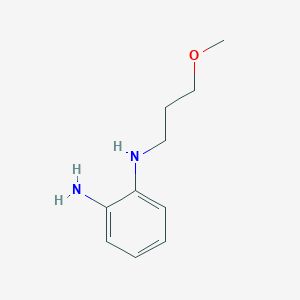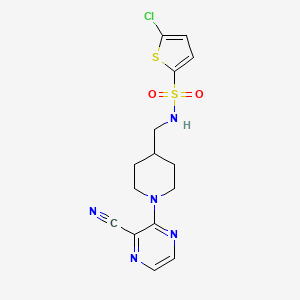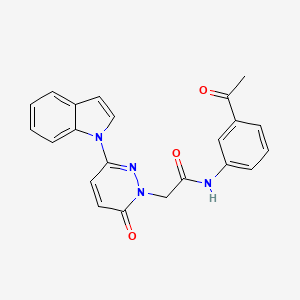
(4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD 9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that is used in the treatment of non-small cell lung cancer (NSCLC). It is a small molecule that selectively targets mutant forms of EGFR, which are commonly found in NSCLC patients.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit enzymes or bind to receptors, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
(4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone 9291 has several advantages for lab experiments, including its high selectivity for mutant forms of EGFR and its potent antitumor activity. However, it also has some limitations, such as the need for specialized equipment and expertise to synthesize and analyze the compound.
Future Directions
There are several future directions for the development and use of (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone 9291. These include the identification of biomarkers that can predict response to the drug, the development of combination therapies that can enhance its efficacy, and the exploration of its use in other types of cancer. Additionally, there is a need for further research to understand the mechanisms of resistance to this compound 9291 and to develop strategies to overcome it.
Synthesis Methods
The synthesis of (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone 9291 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step involves the synthesis of 4-fluoroaniline, which is then reacted with 2-bromo-5-fluoropyrimidine to form 4-fluoro-2-(pyrimidin-2-ylamino)aniline. This intermediate compound is then reacted with 1-(tert-butoxycarbonyl)azetidin-3-one to form this compound, which is the final product.
Scientific Research Applications
(4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone 9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR inhibitors such as gefitinib and erlotinib. This compound 9291 has been shown to have a high selectivity for mutant forms of EGFR and to be effective in overcoming resistance to first-generation inhibitors.
Biochemical Analysis
Biochemical Properties
The compound (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been found to interact with the enzyme monoacylglycerol lipase (MAGL), a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . The compound acts as a reversible and highly selective MAGL inhibitor .
Cellular Effects
In cellular processes, this compound indirectly leads to CB1 occupancy by raising 2-AG levels, and raises norepinephrine levels in the cortex . This suggests that the compound can influence cell function by modulating the levels of these signaling molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to MAGL in a competitive mode with respect to the 2-AG substrate . This results in the inhibition of 2-AG degradation, leading to an elevation of 2-AG levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be time- and dose-dependent
Dosage Effects in Animal Models
In animal models, this compound has exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain
Metabolic Pathways
The metabolic pathways involving this compound are not explicitly mentioned in the current search results. Given its role as a MAGL inhibitor, it can be inferred that it is involved in the metabolism of 2-AG .
properties
IUPAC Name |
(4-fluorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c15-11-4-2-10(3-5-11)13(20)19-8-12(9-19)18-14-16-6-1-7-17-14/h1-7,12H,8-9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWHIXKDRGWMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B3019477.png)


![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)
![(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B3019483.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B3019484.png)
![Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B3019486.png)


![N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide](/img/structure/B3019492.png)

![N-(2-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B3019495.png)